Benzhydryloxybis(trimethylsiloxy)chlorosilane
Overview
Description
Benzhydryloxybis(trimethylsiloxy)chlorosilane is an organochlorosilane compound with the chemical formula C19H29ClO3Si3 . This compound is known for its use as a chemical intermediate in various organic synthesis processes . It appears as a colorless to light yellow liquid and is soluble in common organic solvents such as ethanol, ether, and dimethylformamide .
Mechanism of Action
Target of Action
Benzhydryloxybis(trimethylsiloxy)chlorosilane is primarily used as a chemical intermediate . Its primary targets are therefore the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.
Mode of Action
The compound interacts with its targets through chemical reactions. As an organochlorosilane , it can participate in various types of reactions, including those involving its chlorosilane group. The exact mode of action would depend on the specific reaction and the other reactants involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , which can affect its stability and efficacy. Therefore, it should be handled and stored in a controlled environment to prevent unwanted reactions.
Preparation Methods
Benzhydryloxybis(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to the experimental conditions and reaction requirements . Industrial production methods typically involve maintaining controlled reaction conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Benzhydryloxybis(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosilane group.
Hydrolysis: The compound reacts violently with water, forming hydrogen chloride.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include anhydrous solvents, dichloromethane, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzhydryloxybis(trimethylsiloxy)chlorosilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent and intermediate to introduce trimethylsilyl groups, altering the properties and reactivity of other compounds.
Coatings and Adhesives: The compound is added to coatings, varnishes, and adhesives to improve adhesion and durability.
Pharmaceutical Research: It is used in the synthesis of ribonucleosides and other pharmaceutical intermediates.
Comparison with Similar Compounds
Benzhydryloxybis(trimethylsiloxy)chlorosilane is unique due to its specific structure and reactivity. Similar compounds include:
Diphenylmethylchlorosilane: Another organochlorosilane with different reactivity and applications.
Trimethylsilyl Chloride: A simpler chlorosilane used for similar purposes but with different reactivity profiles.
These compounds share some functional similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
benzhydryloxy-chloro-bis(trimethylsilyloxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRUZAVJVIZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO3Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725334 | |
Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309963-45-9 | |
Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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